(2,3-dimethoxyphenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
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Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-6-19-10-12-21(13-11-19)36-18-24-23-17-27(34-4)26(33-3)16-20(23)14-15-30(24)29(31)22-8-7-9-25(32-2)28(22)35-5/h7-13,16-17,24H,6,14-15,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWSCWLHFLXSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several key components:
- 2,3-Dimethoxyphenyl : A methoxy-substituted phenyl group that may contribute to the compound's lipophilicity and ability to interact with biological membranes.
- Dihydroisoquinoline moiety : Known for various pharmacological activities, including neuroprotective effects.
- 4-Ethylphenoxy group : Potentially enhances the compound's interaction with specific biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 378.46 g/mol.
Antitumor Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antitumor properties. For instance, studies on similar compounds have shown that they can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of apoptotic pathways or inhibition of key enzymes involved in cell cycle regulation.
Neuroprotective Effects
Compounds containing the dihydroisoquinoline structure have been studied for their neuroprotective effects. They may exert these effects through:
- Antioxidant activity : Reducing oxidative stress in neuronal cells.
- Modulation of neurotransmitter systems : Potentially influencing dopamine and serotonin pathways.
Enzyme Inhibition
Research has highlighted that benzamide derivatives can serve as inhibitors for various enzymes, including:
- Dihydrofolate reductase (DHFR) : Inhibitors of this enzyme can lead to reduced cell proliferation in certain cancer types by disrupting folate metabolism.
- Histone deacetylases (HDACs) : Compounds that inhibit HDACs are known to alter gene expression patterns and have implications in cancer therapy.
Study 1: Antitumor Activity
A study evaluated a series of isoquinoline derivatives, including those structurally related to our compound. The results showed that certain derivatives significantly inhibited the growth of breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 15 µM. The study suggested that these compounds induce apoptosis via the intrinsic pathway.
Study 2: Neuroprotection
In a neuroprotection study involving rat models of Parkinson's disease, a related dihydroisoquinoline compound demonstrated a reduction in dopaminergic neuron loss and improved motor function. The proposed mechanism involved the attenuation of oxidative stress markers and inflammation in the brain.
Data Table
Scientific Research Applications
The compound (2,3-dimethoxyphenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.
Structure and Composition
The compound features a dihydroisoquinoline core, which is known for its biological activity. The presence of methoxy groups at the 2 and 3 positions on the phenyl ring enhances its lipophilicity and may influence its pharmacological properties. The ethylphenoxy group contributes to the molecular complexity and potential interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating it contains:
- Carbon (C) : 25
- Hydrogen (H) : 30
- Nitrogen (N) : 2
- Oxygen (O) : 5
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds containing a dihydroisoquinoline structure exhibit cytotoxic effects against various cancer cell lines. The specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research indicates that similar isoquinoline derivatives have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The ability to cross the blood-brain barrier is critical for these applications.
- Antimicrobial Properties : Some studies have shown that methoxy-substituted isoquinolines possess antimicrobial activity against bacteria and fungi, suggesting potential uses in developing new antibiotics or antifungal agents.
Data Tables
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of dihydroisoquinoline derivatives were synthesized and tested for their anticancer activity against human breast cancer cells. The results indicated that compounds with methoxy substitutions showed significant inhibition of cell proliferation, suggesting that the compound may share similar properties.
Case Study 2: Neuroprotective Mechanisms
A recent investigation highlighted the neuroprotective effects of methoxy-substituted isoquinolines in a model of Parkinson's disease. The study demonstrated that these compounds could reduce oxidative stress and improve motor function in animal models, indicating their potential as therapeutic agents for neurodegenerative disorders.
Case Study 3: Antimicrobial Activity
Research conducted on various isoquinoline derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that structural modifications, including those present in the compound discussed, enhance antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
